molecular formula C21H23N3O B2463556 2-(2,6-Dimethylmorpholin-4-yl)-7-methyl-4-phenylquinazoline CAS No. 1400021-16-0

2-(2,6-Dimethylmorpholin-4-yl)-7-methyl-4-phenylquinazoline

Katalognummer B2463556
CAS-Nummer: 1400021-16-0
Molekulargewicht: 333.435
InChI-Schlüssel: XBZIWRYPXVTDGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The molecule “2-(2,6-Dimethylmorpholin-4-yl)-7-methyl-4-phenylquinazoline” is a complex organic compound. It contains a quinazoline group, which is a type of nitrogen-containing heterocycle, and a morpholine group, which is a type of oxygen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline and morpholine rings. The quinazoline ring is aromatic and planar, while the morpholine ring is non-aromatic and may adopt a chair conformation .


Chemical Reactions Analysis

The chemical reactivity of this molecule would be influenced by the presence of the quinazoline and morpholine rings. The quinazoline ring, being aromatic, might undergo electrophilic aromatic substitution reactions. The morpholine ring, containing an ether and an amine, might undergo reactions typical of these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring might increase its solubility in polar solvents, while the presence of the aromatic quinazoline ring might increase its solubility in non-polar solvents .

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonists

Quinazoline derivatives have been explored for their potential as neurokinin-1 (NK1) receptor antagonists, which are relevant for clinical applications in treating emesis and depression. An example is a water-soluble compound designed for both intravenous and oral administration, showing high affinity and effectiveness in pre-clinical tests (Harrison et al., 2001).

Anticancer Agents

Quinazoline-based compounds have been identified as potent apoptosis inducers and anticancer agents, with significant blood-brain barrier penetration and efficacy in cancer models. This highlights their potential development as clinical candidates for cancer treatment (Sirisoma et al., 2009).

Tyrosine Kinase Inhibitors

Research into quinazoline analogs has focused on their role as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a target for cancer therapy. The studies provide insights into the structural requirements for high potency and selectivity in inhibiting EGFR (Rewcastle et al., 1996).

Organic Light-Emitting Diode (OLED) Components

Certain cyclometalated iridium(III) complexes, which can be structurally related to quinazoline derivatives, have been studied for their phosphorescence properties and potential applications in OLEDs. These studies focus on improving efficiency and achieving specific color emissions (Tsuboyama et al., 2003).

T-Type Ca2+ Channel Blockers

Quinazoline derivatives have also been explored for their potential as T-type Ca2+ channel blockers in cancer treatment, highlighting their ability to induce autophagy and apoptosis in cancer cells, offering insights into their mechanism of action and therapeutic value (Rim et al., 2014).

Zukünftige Richtungen

Future research on this compound could involve exploring its synthesis, studying its physical and chemical properties, and investigating its potential biological activity. It could also involve modifying its structure to create new derivatives with potentially interesting properties .

Eigenschaften

IUPAC Name

2,6-dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14-9-10-18-19(11-14)22-21(24-12-15(2)25-16(3)13-24)23-20(18)17-7-5-4-6-8-17/h4-11,15-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZIWRYPXVTDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=C3)C)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.